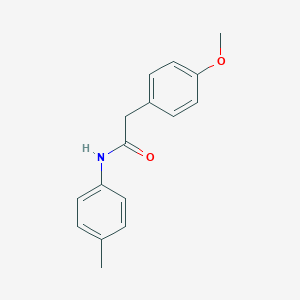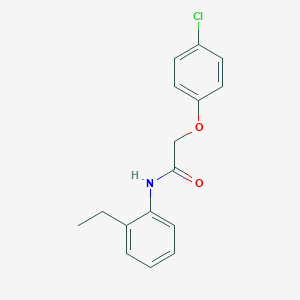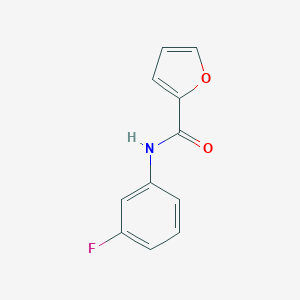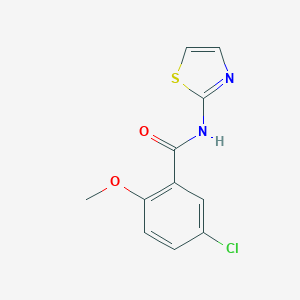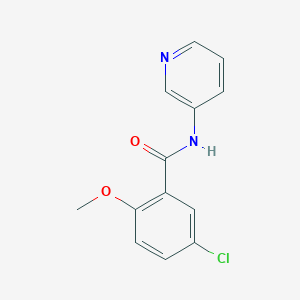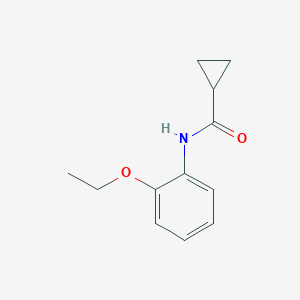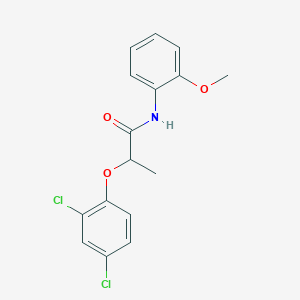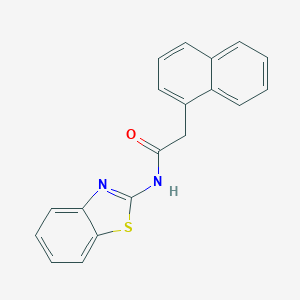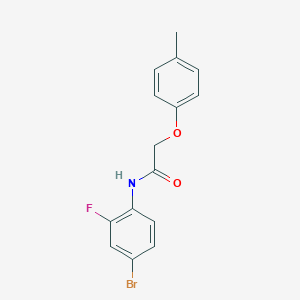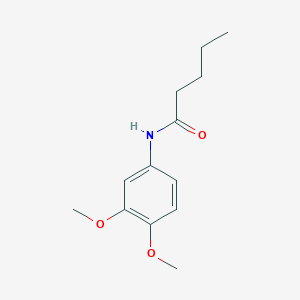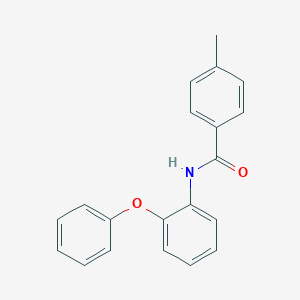
4-methyl-N-(2-phenoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(2-phenoxyphenyl)benzamide, also known as MPB, is a compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of benzamides and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-methyl-N-(2-phenoxyphenyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 4-methyl-N-(2-phenoxyphenyl)benzamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
4-methyl-N-(2-phenoxyphenyl)benzamide has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties, as well as anti-cancer properties. 4-methyl-N-(2-phenoxyphenyl)benzamide has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-methyl-N-(2-phenoxyphenyl)benzamide in lab experiments is its potential use in the treatment of various diseases. 4-methyl-N-(2-phenoxyphenyl)benzamide has been found to have anti-inflammatory, analgesic, and anti-cancer properties, making it a potential candidate for the treatment of pain, inflammation, and cancer. However, one of the limitations of using 4-methyl-N-(2-phenoxyphenyl)benzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 4-methyl-N-(2-phenoxyphenyl)benzamide. One area of future research could be the development of more efficient synthesis methods for 4-methyl-N-(2-phenoxyphenyl)benzamide. Another area of future research could be the study of the pharmacokinetics and pharmacodynamics of 4-methyl-N-(2-phenoxyphenyl)benzamide, in order to better understand its mechanism of action and potential use in the treatment of various diseases. Additionally, future research could focus on the development of more soluble forms of 4-methyl-N-(2-phenoxyphenyl)benzamide, in order to improve its administration in vivo.
Synthesemethoden
The synthesis of 4-methyl-N-(2-phenoxyphenyl)benzamide involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 2-phenoxyaniline to form 4-methyl-N-(2-phenoxyphenyl)benzamide. The reaction is carried out under reflux conditions in the presence of a base such as triethylamine.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-(2-phenoxyphenyl)benzamide has been studied for its potential use in various scientific research applications. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. 4-methyl-N-(2-phenoxyphenyl)benzamide has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Eigenschaften
Molekularformel |
C20H17NO2 |
|---|---|
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
4-methyl-N-(2-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C20H17NO2/c1-15-11-13-16(14-12-15)20(22)21-18-9-5-6-10-19(18)23-17-7-3-2-4-8-17/h2-14H,1H3,(H,21,22) |
InChI-Schlüssel |
WUZCLYATAHMTDB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



